2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-84-2
VCID: VC2748426
InChI: InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
SMILES: B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C16H24BFN2O4
Molecular Weight: 338.2 g/mol

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

CAS No.: 1704063-84-2

VCID: VC2748426

Molecular Formula: C16H24BFN2O4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid - 1704063-84-2

Description

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound features a boronic acid functional group, which is significant for its role in drug design and synthesis, especially in the context of enzyme inhibition and molecular recognition processes.

Synthesis

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperazine Derivative: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of piperazine.

  • Boronic Acid Formation: The incorporation of the boronic acid moiety is achieved through a reaction with boron reagents.

  • Final Coupling: The final product is obtained by coupling the piperazine derivative with the fluorophenylboronic acid.

Biological Activity

Research has indicated that compounds containing piperazine and boronic acid functionalities exhibit a range of biological activities, including:

  • Enzyme Inhibition: Compounds similar to 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid have shown potential as inhibitors for enzymes such as tyrosinase, which is involved in melanin production and has implications in hyperpigmentation disorders .

  • Anticancer Properties: Studies suggest that boronic acids can interact with specific proteins involved in cancer progression, making them candidates for anticancer drug development.

Applications

The applications of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid are diverse:

  • Pharmaceutical Development: Due to its ability to modulate biological pathways, it can be utilized in designing drugs targeting various diseases, particularly cancers and metabolic disorders.

  • Chemical Biology: Its chemical properties make it useful in research settings for studying protein interactions and enzyme mechanisms.

CAS No. 1704063-84-2
Product Name 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Molecular Formula C16H24BFN2O4
Molecular Weight 338.2 g/mol
IUPAC Name [4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Standard InChI InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
Standard InChIKey XCOOJMLMSFFYRN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
PubChem Compound 91758872
Last Modified Aug 16 2023

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